molecular formula C18H17N3O3S B398989 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PROPANOYLTHIOUREA

1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PROPANOYLTHIOUREA

Cat. No.: B398989
M. Wt: 355.4g/mol
InChI Key: DOYXDRRWUGWHDG-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea typically involves the reaction of 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline with propionyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Studied for its cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its cytotoxic activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea stands out due to its unique combination of a benzoxazole core with a thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]propanamide

InChI

InChI=1S/C18H17N3O3S/c1-3-16(22)21-18(25)20-13-10-11(8-9-14(13)23-2)17-19-12-6-4-5-7-15(12)24-17/h4-10H,3H2,1-2H3,(H2,20,21,22,25)

InChI Key

DOYXDRRWUGWHDG-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC

Origin of Product

United States

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